Rifaximin-d6 (Major) is a stable isotope-labeled derivative of rifaximin, a broad-spectrum antibiotic derived from rifamycin. This compound is primarily utilized in scientific research and analytical applications due to its unique properties and ability to serve as an internal standard in mass spectrometry. Rifaximin itself is known for its low systemic absorption, making it effective for treating gastrointestinal infections without significant effects on the gut microbiota.
Rifaximin-d6 is synthesized from rifaximin through specific chemical processes that incorporate deuterium, which enhances its stability and allows for precise quantification in various analytical methods. The compound is commercially available from several chemical suppliers and is widely used in laboratories for method validation and quality control.
Rifaximin-d6 falls under the category of antibiotics, specifically classified as a rifamycin derivative. It is also categorized as a stable isotope-labeled compound, which is crucial for applications in pharmacokinetics and bioanalytical studies.
The synthesis of rifaximin-d6 involves a multi-step chemical reaction process that modifies the parent compound, rifaximin. One notable method includes the reaction of fortimicin O with deuterated reagents, which introduces deuterium into the molecular structure of rifaximin.
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. The following steps summarize a general synthetic pathway:
Rifaximin-d6 maintains the same core structure as rifaximin but includes deuterium atoms at specific positions within the molecule. The molecular formula for rifaximin-d6 is .
Rifaximin-d6 can undergo various chemical reactions similar to those of its parent compound, including hydrolysis and conjugation reactions. These reactions are essential for understanding its stability and behavior in biological systems.
Rifaximin acts by inhibiting bacterial RNA synthesis through binding to the bacterial DNA-dependent RNA polymerase, similar to other rifamycin derivatives. This action disrupts protein synthesis in susceptible bacteria, leading to their death.
Rifaximin-d6 is predominantly used in:
Rifaximin (C₄₃H₅₁N₃O₁₁; MW 785.88 g/mol) is a semi-synthetic, rifamycin-derived antibiotic with minimal systemic absorption due to its pyridoimidazole ring structure. This non-absorbable property confines its activity to the gastrointestinal lumen, where it inhibits bacterial RNA synthesis by binding to the β-subunit of DNA-dependent RNA polymerase (rpoB). The mechanism involves irreversible blockade of RNA polymerase translocation, halting transcription in gram-positive and gram-negative bacteria. Rifaximin’s molecular architecture features a naphthofuran core with multiple hydroxyl groups, a ketone moiety, and conjugated double bonds that confer both antibacterial activity and photochemical instability [1] [2].
Clinically, rifaximin targets traveler’s diarrhea (caused by noninvasive E. coli), hepatic encephalopathy recurrence, and irritable bowel syndrome with diarrhea (IBS-D). Its site-specific action minimizes systemic exposure, with >96% excreted unchanged in feces. Despite this, hepatic impairment increases systemic exposure up to 12-fold due to compromised first-pass metabolism, primarily via CYP3A4 [2].
Deuterium (²H), a stable, non-radioactive hydrogen isotope, forms stronger carbon bonds (C-²H vs. C-¹H) due to its lower zero-point energy. This kinetic isotope effect (KIE) reduces metabolic degradation rates at deuterated positions, enhancing drug stability and bioavailability. Rifaximin-d6 incorporates six deuterium atoms at strategic methyl and aromatic positions (Fig. 1), designed to resist oxidative metabolism while preserving pharmacological activity [4] [6].
Table 1: Kinetic Isotope Effects in Deuterated Pharmaceuticals
Parameter | Non-Deuterated Drugs | Deuterated Analogs | Impact on Pharmacology |
---|---|---|---|
Metabolic Half-life | Short (e.g., rifaximin: ~6h) | Extended | Reduced dosing frequency |
Oxidation Rate | High | Reduced by 2-10x | Lower metabolite-mediated toxicity |
Analytical Signal | Overlaps with metabolites | Distinct mass shift | Improved detection specificity |
Deuterated standards like rifaximin-d6 enable precise tracing of drug distribution, metabolism, and excretion (ADME) without altering target binding. This is critical for rifaximin, where metabolites account for >80% of systemic exposure despite minimal absorption [3] [6].
Rifaximin-d6 (C₄₃H₄₅D₆N₃O₁₁; MW 791.92 g/mol) serves as an essential internal standard in mass spectrometry due to its near-identical chemical properties to rifaximin, differing only by a +6 Da mass shift. This allows unambiguous differentiation from the parent compound and metabolites in complex matrices like plasma, feces, or food products. In LC-MS/MS, rifaximin-d6 co-elutes with rifaximin but generates distinct precursor/product ions (e.g., m/z 792.3→760.0 vs. 786.3→754.2), eliminating interference from biological matrices [3] [5].
Key applications include:
Table 2: Analytical Parameters of Rifaximin-d6 in LC-MS/MS Applications
Parameter | Rifaximin | Rifaximin-d6 | Method Performance |
---|---|---|---|
Precursor Ion (m/z) | 786.3 | 792.3 | Specificity: >99% |
Product Ion (m/z) | 754.2 (quant) | 760.0 (quant) | Signal-to-noise: 50:1 |
Retention Time (min) | 4.2 | 4.2 | Matrix effect: 80–120% |
LOD/LOQ (μg/kg) | 5/10 | N/A | Accuracy: 80–120% RSD |
Rifaximin-d6’s synthesis involves catalytic deuterium exchange or deuterated precursors, yielding >95% purity (HPLC). Its stability exceeds non-deuterated rifaximin, particularly under oxidative stress, making it indispensable for validating detection methods in regulatory settings [5] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3